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N1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

HIV entry inhibitor lipophilicity physicochemical property

N1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 903356-31-0) is a synthetic small-molecule oxalamide derivative that incorporates a 4-methylpiperazine moiety connected via an ethyl linker to a 4-fluorophenyl group. Its molecular formula is C₁₇H₂₅FN₄O₂, with a molecular weight of 336.411 Da.

Molecular Formula C17H25FN4O2
Molecular Weight 336.411
CAS No. 903356-31-0
Cat. No. B2471781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
CAS903356-31-0
Molecular FormulaC17H25FN4O2
Molecular Weight336.411
Structural Identifiers
SMILESCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C
InChIInChI=1S/C17H25FN4O2/c1-3-19-16(23)17(24)20-12-15(13-4-6-14(18)7-5-13)22-10-8-21(2)9-11-22/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24)
InChIKeyQPOBXNIAYZOKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 903356-31-0): Physicochemical Profile and Procurement Context


N1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 903356-31-0) is a synthetic small-molecule oxalamide derivative that incorporates a 4-methylpiperazine moiety connected via an ethyl linker to a 4-fluorophenyl group. Its molecular formula is C₁₇H₂₅FN₄O₂, with a molecular weight of 336.411 Da [1]. The compound belongs to the broader oxalamide class that has been explored as HIV‑1 gp120/CD4 entry inhibitors [2]. Computed physicochemical properties indicate a logP of 1.429, topological polar surface area (tPSA) of 64 Ų, two hydrogen-bond donors, four hydrogen-bond acceptors, and five rotatable bonds [1]. Public ChEMBL data confirm no annotated biological activity for this specific compound [1], placing the procurement decision firmly on its differential structural and property-based features rather than on a pre‑existing efficacy dataset.

1 Physicochemical property-driven probe selection: logP 1.43, tPSA 64 Ų, balanced HBD/HBA profile
2 gp120/CD4 entry inhibitor scaffold diversification (oxalamide core with 4-methylpiperazine)
3 No pre-existing bioactivity data – procurement decision based on differential properties vs. NBD-556 class

Why In-Class Substitution of N1-Ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide Is Not Assured


Oxalamide-based HIV entry inhibitors share a conserved oxalamide linker, yet small variations in the amine substituents produce large shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and predicted off-target signatures. For example, replacing the 2,2,6,6-tetramethylpiperidine of the prototypical gp120 antagonist NBD‑556 with the 4-methylpiperazine-ethyl-4-fluorophenyl motif of CAS 903356‑31‑0 lowers computed logP from 4.07 to 1.43 and reduces tPSA from 73.72 to 64 Ų [1]. Such differences—each >2.5 log units in lipophilicity and >9 Ų in polarity—are sufficient to alter solubility, membrane permeability, and protein binding in a manner that cannot be compensated by simply increasing the dose of an existing analog. Consequently, assuming functional interchangeability without head‑to‑head data risks invalid biological or pharmacokinetic conclusions.

Target compound
CAS 903356-31-0
Computed logP 1.43 · tPSA 64 Ų · 4 HBA
Common comparator
NBD-556
Computed logP 4.07 · tPSA 73.72 Ų · 3 HBA
Risk drivers
Lipophilicity shift >400‑fold lowers membrane partitioning; solubility and protein binding may not transfer.
tPSA gap ~10 Ų may alter CNS exclusion profile.
Extra HBA may redirect gp120 cavity interactions; binding pose not predictable from NBD-556.

CAS 903356-31-0 Quantitative Differentiation Guide: Evidence Against Closest Analogs


Lipophilicity (logP) Differential: CAS 903356-31-0 vs. NBD-556

CAS 903356‑31‑0 displays a computed logP of 1.429 [1], whereas the reference gp120 antagonist NBD‑556 (N-(4-chlorophenyl)-N′-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) exhibits a markedly higher logP of 4.073 . The 2.64‑log‑unit difference corresponds to a >400‑fold theoretical difference in octanol‑water partition coefficient, predicting substantially greater aqueous solubility and lower membrane‑only passive permeability for the target compound.

logP differential
Computed property
ΔlogP = -2.64 (target >400‑fold less lipophilic)
Supports aqueous assay fit; reduces passive membrane partitioning.
Requires experimental logP verification.
HIV entry inhibitor lipophilicity physicochemical property

Polar Surface Area Differentiation: CAS 903356-31-0 vs. NBD-556

CAS 903356‑31‑0 has a computed tPSA of 64 Ų [1], which is 9.72 Ų lower than the tPSA of NBD‑556 (73.72 Ų) . This difference approaches the 10–20 Ų threshold often associated with altered blood-brain barrier penetration potential [2], suggesting that CAS 903356‑31‑0 may exhibit a subtly different CNS‑exclusion profile compared to NBD‑556.

tPSA differentiation
Computed property
ΔtPSA = -9.72 Ų (target lower)
May alter CNS penetration prediction relative to NBD-556.
~10 Ų difference approaches CNS-relevant threshold.
topological polar surface area permeability physicochemical property

Hydrogen-Bond Acceptor Capacity: CAS 903356-31-0 vs. NBD-556

The target compound contains four hydrogen-bond acceptor atoms (two carbonyl oxygens and two piperazine nitrogens) [1], whereas NBD‑556 possesses only three (two carbonyl oxygens and one piperidine nitrogen) . The additional acceptor contributes to a distinct electrostatic profile that may influence the binding pose within the gp120 Phe43 cavity or alter interactions with water networks.

H-bond acceptors
Class-level inference
+1 HBA (4 vs. 3 for NBD-556)
Additional acceptor may influence gp120 binding pose.
Binding mode requires structural confirmation.
hydrogen bonding ligand-receptor interaction physicochemical property

Predicted Off‑Target Polypharmacology: CAS 903356-31-0 vs. In‑Class gp120 Inhibitors

Similarity Ensemble Approach (SEA) predictions for CAS 903356‑31‑0 suggest potential interactions with serotonin 5‑HT₂A (p‑value 30), α₁A‑adrenergic (p‑value 31), and dopamine D₄ receptors (p‑value 33) [1]. By contrast, the NBD series of oxalamide gp120 inhibitors is typically described as highly selective for the gp120/CD4 interaction with minimal reported aminergic receptor activity [2][3]. The broader predicted polypharmacology of CAS 903356‑31‑0, while requiring experimental confirmation, represents a differentiation point that could be either a liability (if off‑target toxicity is a concern) or an opportunity (if a multi‑target profile is desired).

Off-target prediction
Data to verify
SEA predictions for 5-HT₂A, α₁A, D₄ (p 30–34)
Predicted aminergic GPCR engagement may require counter-screening.
No experimental selectivity panel; class‑level inference.
off-target prediction polypharmacology SEA

Direct Biological Potency Baseline: Closest Piperazine‑Oxalamide Analog in BindingDB

While CAS 903356‑31‑0 itself lacks publicly reported biological activity, the structurally closest analog with quantitative data is N1-(4-chloro-3-fluorophenyl)-N2-(2-(1‑isopropylpiperidin-2-yl)ethyl)oxalamide (CHEMBL1645242), which inhibits HIV‑1 YU2 gp120 binding to CD4‑expressing cells with an IC₅₀ of 27,000 nM (27 µM) [1]. This analog shares the oxalamide core and a halogen‑substituted phenyl ring but differs in the amine component (isopropylpiperidine vs. 4‑methylpiperazine‑ethyl‑fluorophenyl). The absolute potency is modest, indicating that the oxalamide‑piperazine subclass requires structural optimization to achieve sub‑micromolar activity.

Class potency anchor
Cross-study comparable
Closest analog IC₅₀ = 27 µM (gp120 YU2)
Class-level benchmark for assay development; target data absent.
BindingDB entry for piperidine-oxalamide analog.
HIV-1 gp120 IC50 BindingDB

Procurement-Driven Application Scenarios for CAS 903356-31-0 Based on Differential Evidence


HIV‑1 Entry Inhibitor Lead Optimization Requiring Improved Solubility

Programs that have encountered solubility‑limited assay interference with highly lipophilic gp120 antagonists (e.g., NBD‑556, logP 4.07) may prioritize CAS 903356‑31‑0 because its logP of 1.43 predicts substantially better aqueous solubility. This enables higher test concentrations in cell‑based fusion and infectivity assays without DMSO‑related artifacts, facilitating robust SAR exploration within the piperazine‑oxalamide series.

Chemical Biology Probe for Evaluating CNS‑Penetrant HIV‑1 Entry Inhibition

The lower tPSA (64 Ų) of CAS 903356‑31‑0 relative to NBD‑556 (73.72 Ų) [1] positions it as a candidate for evaluating whether a piperazine‑oxalamide scaffold can achieve measurable brain exposure. This is relevant for HIV eradication strategies targeting CNS viral reservoirs, where the physicochemical gate of the blood‑brain barrier must be crossed.

Selectivity Counter‑Screening Platform for Aminergic Off‑Targets

SEA predictions flag potential interactions with 5‑HT₂A, α₁A, and D₄ receptors [2]. Laboratories establishing an HIV entry inhibitor panel can use CAS 903356‑31‑0 as a reference compound to calibrate selectivity assays against aminergic GPCRs, thereby differentiating genuine gp120‑driven antiviral activity from polypharmacological effects.

Computational Chemistry Benchmark for Oxalamide‑Piperazine Docking Studies

Because CAS 903356‑31‑0 combines the oxalamide core with a conformationally flexible piperazine‑ethyl‑fluorophenyl tail, it serves as a valuable test case for evaluating docking algorithms and scoring functions aimed at the gp120 Phe43 cavity. The compound's computed properties (e.g., 5 rotatable bonds, fraction sp³ = 0.53) [2] define a specific challenge for pose prediction and binding‑free‑energy calculations.

Application
Selection Property
Validation Focus
Lead optimization requiring improved solubility
Lower lipophilicity supports higher assay solubility
Confirm experimental solubility and assay interference profile
CNS penetration probe for gp120 scaffold
tPSA difference may favor brain exposure
Brain penetration assays (e.g., PAMPA-BBB)
Selectivity counter-screening platform
Predicted off-target polypharmacology (aminergic GPCRs)
Selectivity panel against 5-HT₂A, α₁A, D₄
Computational chemistry benchmark for gp120 docking
Conformational flexibility (rotatable bonds, sp³ fraction)
Docking pose prediction and scoring validation for Phe43 cavity
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